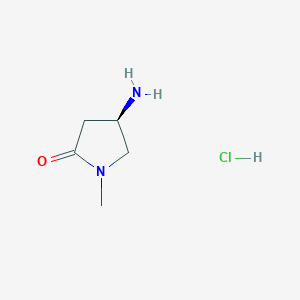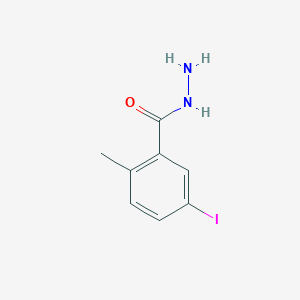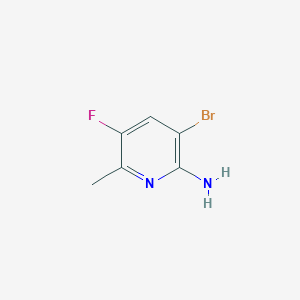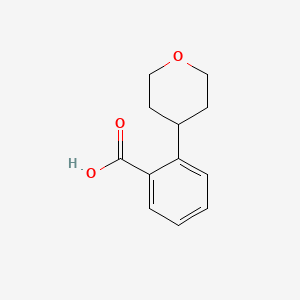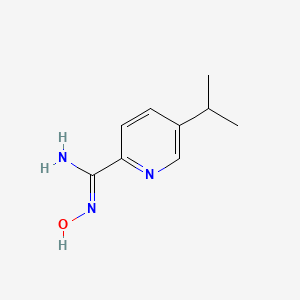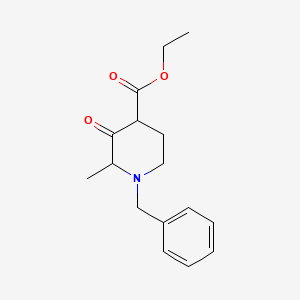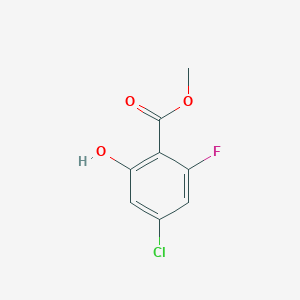
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and hydroxy functional groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-chloro-2-fluoro-6-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the hydroxy group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: The major product is 4-chloro-2-fluoro-6-oxobenzoate.
Reduction: The major product is 4-chloro-2-fluoro-6-hydroxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-4-fluoro-6-hydroxybenzoate
- Methyl 2-fluoro-6-hydroxybenzoate
- Methyl 4-chloro-2-hydroxybenzoate
Uniqueness
Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups on the benzene ring enhances its potential for diverse chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H6ClFO3 |
|---|---|
Peso molecular |
204.58 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-fluoro-6-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 |
Clave InChI |
JROYGELUGMMDBY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




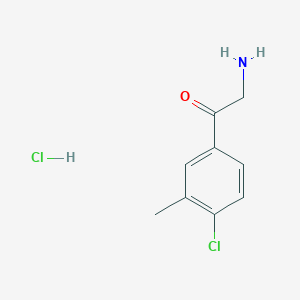

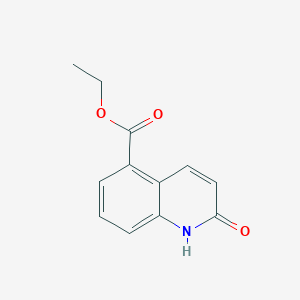
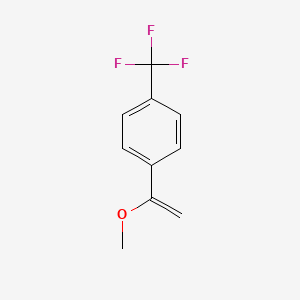
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
